1-Benzoylpiperidine-4-carbohydrazide

Description

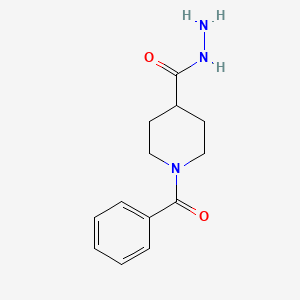

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOCLRWDVTVYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzoylpiperidine-4-carbohydrazide, a heterocyclic compound strategically designed at the intersection of two pharmacologically significant moieties: the benzoylpiperidine scaffold and the carbohydrazide functional group. The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, known for its metabolic stability and presence in a wide array of bioactive agents.[1][2] Concurrently, the carbohydrazide group is a versatile building block that imparts a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential therapeutic applications based on established structure-activity relationships. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutic agents.

Chapter 1: Introduction - The Convergence of Two Pharmacophores

The strategic design of novel molecular entities often involves the combination of established pharmacophores to create synergistic or novel biological activities. This compound is a prime example of this approach, uniting two well-documented, bioactive structural motifs.

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is considered a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby appearing in a diverse range of therapeutic agents.[5] Its prevalence is attributed to several key factors:

-

Metabolic Stability: The amide linkage is generally robust, and the piperidine ring is less prone to aromatic metabolism, contributing to favorable pharmacokinetic profiles.[1]

-

Structural Rigidity and Versatility: The piperidine ring provides a defined three-dimensional conformation, while the nitrogen atom serves as a convenient handle for synthetic modification, allowing for the exploration of chemical space.

-

Bioisosteric Replacement: It is often considered a potential bioisostere of the piperazine ring, a common feature in centrally active drugs.[2]

This scaffold is integral to drugs with anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective properties, underscoring its therapeutic relevance.[1][2][6]

The Carbohydrazide Functional Group: A Versatile Bioactive Unit

Carbohydrazides and their derivatives, such as hydrazones, are a class of compounds with the general structure R-CO-NH-NH₂. They have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][7] The carbohydrazide moiety is a key pharmacophore in compounds exhibiting:

-

Anticancer activity

-

Antibacterial and antifungal properties[4]

-

Anti-inflammatory effects

-

Antiviral activity[3]

-

Anti-tuberculosis effects

Beyond its intrinsic bioactivity, the hydrazide group is a valuable synthetic intermediate, readily reacting with aldehydes and ketones to form Schiff bases, which further expands the chemical diversity for screening libraries.[8]

Rationale and Hypothesis

The rationale for investigating this compound is grounded in the hypothesis that the combination of the privileged benzoylpiperidine scaffold with the versatile carbohydrazide warhead will yield a molecule with significant potential as a foundational structure for drug discovery. This core structure is hypothesized to serve as a versatile starting point for developing targeted inhibitors for enzymes or ligands for receptors across multiple disease areas, including oncology, infectious diseases, and neurology.

Chapter 2: Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its development as a drug candidate.

Chemical Structure and Nomenclature

The molecule consists of a central piperidine ring. A benzoyl group (C₆H₅CO-) is attached to the piperidine nitrogen at position 1, and a carbohydrazide group (-CONHNH₂) is attached at position 4.

Caption: Chemical Structure of this compound.

Computed Physicochemical Properties

The following table summarizes key computed properties, which are crucial for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). Properties for the precursor, 1-Benzoylpiperidine-4-carboxylic acid, are included for reference.

| Property | Value (this compound) | Value (1-Benzoylpiperidine-4-carboxylic acid) | Reference |

| Molecular Formula | C₁₃H₁₇N₃O₂ | C₁₃H₁₅NO₃ | - |

| Molecular Weight | 247.29 g/mol | 233.26 g/mol | [9] |

| Monoisotopic Mass | 247.132077 Da | 233.105193 Da | [9] |

| XlogP3 | 0.8 | 1.4 | [9] |

| Hydrogen Bond Donors | 2 | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | 3 | [9] |

| Rotatable Bonds | 2 | 2 | [9] |

| Topological Polar Surface Area | 75.9 Ų | 57.6 Ų | [9][10] |

Chapter 3: Synthesis and Purification

The synthesis of this compound is a straightforward and efficient process, typically achieved in two high-yielding steps from commercially available starting materials.

Retrosynthetic Analysis & Strategy

The synthetic strategy is based on a logical disconnection of the target molecule. The carbohydrazide moiety is most readily formed from its corresponding ester via hydrazinolysis. The ester, in turn, is synthesized by the N-acylation of a piperidine-4-carboxylate precursor. This approach is selected for its reliability, use of common reagents, and ease of execution.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Base Selection (Step 1): Triethylamine (TEA) is used as a mild organic base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the TEA-HCl salt byproduct, which can then be easily removed by an aqueous wash.

-

Hydrazine Hydrate (Step 2): An excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is an ideal solvent as it dissolves both the ester and hydrazine, facilitating the reaction.

-

Purification: The final product is a solid that can often be purified by simple recrystallization, a technique chosen for its efficiency in removing unreacted starting material and soluble byproducts.

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) from the previous step in ethanol (15 mL/mmol).

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature. A white precipitate of the product should form.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final compound.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Chapter 4: Spectroscopic Characterization and Analysis

Structural elucidation and purity confirmation are achieved through a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.[11][12]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | br s | 1H | -CONH -NH₂ |

| ~ 7.4 | m | 5H | Aromatic protons (C₆H₅ ) |

| ~ 4.5 | br s | 2H | -CONHNH₂ |

| ~ 3.0 - 4.2 | m | 4H | Piperidine protons (H-2, H-6) |

| ~ 2.2 - 2.8 | m | 1H | Piperidine proton (H-4) |

| ~ 1.5 - 2.0 | m | 4H | Piperidine protons (H-3, H-5) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~ 175 | Carbonyl carbon (C =O, Hydrazide) |

| ~ 170 | Carbonyl carbon (C =O, Benzoyl) |

| ~ 135 | Aromatic C (quaternary) |

| ~ 126 - 130 | Aromatic CH carbons |

| ~ 40 - 48 | Piperidine CH₂ (C-2, C-6) |

| ~ 41 | Piperidine CH (C-4) |

| ~ 28 | Piperidine CH₂ (C-3, C-5) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule via their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Hydrazide (-NHNH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2950 | C-H Stretch | Aliphatic (Piperidine) |

| ~ 1660 | C=O Stretch | Amide (Hydrazide) |

| ~ 1630 | C=O Stretch | Amide (Benzoyl) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 248.14

-

Key Fragmentation Pattern: A primary and highly characteristic fragmentation would be the cleavage of the benzoyl group, yielding the benzoyl cation at m/z 105. This is a common fragmentation observed for N-benzoyl compounds.[13] Another likely fragmentation would involve the piperidine ring itself.

Chapter 5: Potential Biological Activities and Therapeutic Applications

The true value of this compound lies in its potential as a versatile scaffold for generating libraries of compounds for drug screening.

Postulated Mechanisms and Therapeutic Areas

By leveraging the known activities of its constituent parts, we can postulate several promising avenues for investigation:

-

Oncology: The carbohydrazide moiety is a known pharmacophore in anticancer agents.[3] Derivatives could be synthesized and screened against various cancer cell lines or specific enzymatic targets like histone deacetylases (HDACs) or kinases.

-

Infectious Diseases: Both moieties have been incorporated into antibacterial and antiviral compounds.[4] The terminal -NH₂ of the hydrazide can be readily converted into hydrazones by reacting with various aldehydes, creating a diverse library to screen for activity against bacterial or viral targets.

-

Central Nervous System (CNS) Disorders: The benzoylpiperidine core is a classic feature in CNS-active drugs.[2][14] Modifications could be tailored to target G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors, or enzymes such as acetylcholinesterase, relevant to diseases like Alzheimer's or schizophrenia.[14]

Future Directions: From Scaffold to Lead Compound

This compound is not an end-point but a starting point. The primary amine of the hydrazide group serves as a reactive handle for combinatorial chemistry.

Caption: From core scaffold to drug candidate development pathway.

Chapter 6: Conclusion

This compound is a molecule of significant scientific interest, strategically positioned at the confluence of privileged structure and bioactive functional group chemistry. Its straightforward synthesis and the presence of a reactive chemical handle make it an exceptionally valuable platform for the development of novel therapeutic agents. This guide has provided the foundational chemical knowledge, a validated synthetic protocol, and a strategic outlook on its potential applications. It is hoped that this information will empower researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.

References

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][1]

-

ResearchGate. General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. [Online] Available at: [Link][6]

-

National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][2]

-

National Center for Biotechnology Information. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Online] Available at: [Link][15]

-

National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Online] Available at: [Link][16]

-

National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Online] Available at: [Link][14]

-

Mini-Reviews in Medicinal Chemistry. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Online] Available at: [Link][7]

-

National Center for Biotechnology Information. 1-Benzoylpiperidine-4-carboxylic acid. PubChem Compound Summary for CID 78935. [Online] Available at: [Link][9]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Online] Available at: [Link][11]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link][5]

-

IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Online] Available at: [Link][17]

-

National Institute of Standards and Technology. 1-Benzoylpiperidine. NIST Chemistry WebBook. [Online] Available at: [Link][13]

-

PubChemLite. 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). [Online] Available at: [Link][10]

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Online] Available at: [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 9. 1-Benzoylpiperidine-4-carboxylic acid | C13H15NO3 | CID 78935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. iris.unica.it [iris.unica.it]

- 12. researchgate.net [researchgate.net]

- 13. 1-Benzoylpiperidine [webbook.nist.gov]

- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-benzoylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this molecule is not readily found in prominent chemical databases, this guide delineates its chemical identity, a robust synthesis protocol based on established chemical principles, and discusses its potential applications derived from the known biological activities of its core structural motifs.

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine, featuring a benzoyl group attached to the piperidine nitrogen and a carbohydrazide functional group at the 4-position. The presence of both the benzoylpiperidine scaffold and the reactive carbohydrazide moiety makes it a valuable intermediate for the synthesis of more complex molecules with potential pharmacological activity.

The molecular structure of this compound is confirmed by its systematic IUPAC name and its constituent parts. Based on its molecular formula, the calculated molecular weight provides a fundamental parameter for its quantitative analysis.

| Parameter | Value | Source |

| IUPAC Name | (1-benzoylpiperidin-4-yl)methanehydrazide | N/A |

| Molecular Formula | C₁₃H₁₇N₃O₂ | Calculated |

| Molecular Weight | 247.29 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-benzoylpiperidine-4-carboxylic acid (CAS: 5274-99-7)[1]. The rationale behind this synthetic route is the conversion of the carboxylic acid to a more reactive ester, which then readily undergoes nucleophilic acyl substitution with hydrazine to form the desired carbohydrazide.

Step 1: Esterification of 1-Benzoylpiperidine-4-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of ethanol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

-

To a solution of 1-benzoylpiperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 1-benzoylpiperidine-4-carboxylate as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Ethyl 1-Benzoylpiperidine-4-carboxylate

The second step is the formation of the carbohydrazide through the reaction of the ethyl ester with hydrazine hydrate. This reaction is typically straightforward and high-yielding.

Experimental Protocol:

-

Dissolve the crude ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) from the previous step in absolute ethanol (10 mL per gram of ester).

-

To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be precipitated by the addition of cold water and then collected by filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been extensively reported, the structural motifs it contains are prevalent in a wide range of pharmacologically active compounds. This suggests its potential as a versatile scaffold for the development of novel therapeutics.

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic applications[2][3]. This includes agents targeting the central nervous system, such as antipsychotics and serotonin receptor modulators, as well as compounds with anticancer and antimicrobial properties[2]. The benzoylpiperidine core can be further functionalized to optimize binding to various biological targets.

Carbohydrazides as Bioactive Pharmacophores

Carbohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[4]. The carbohydrazide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological macromolecules. It also serves as a versatile synthetic handle for the construction of other heterocyclic systems, such as oxadiazoles and triazoles, which are themselves important classes of therapeutic agents.

Potential as Carbonic Anhydrase Inhibitors

Derivatives of 1-benzoylpiperidine have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes, including glaucoma, epilepsy, and cancer[5][6]. The structural features of this compound make it a candidate for derivatization to explore its potential as a carbonic anhydrase inhibitor.

Analytical Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the benzoyl group, as well as the aliphatic protons of the piperidine ring. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the hydrazide, the C=O stretching of the amide and hydrazide groups, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (247.29 g/mol ) would be observed, confirming the compound's identity.

Conclusion

This compound represents a molecule with significant potential for further exploration in the field of medicinal chemistry. While its specific properties are not yet widely documented, its synthesis is readily achievable from common starting materials. The combination of the privileged benzoylpiperidine scaffold and the versatile carbohydrazide functional group makes it an attractive building block for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

-

Supuran, C. T., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. Retrieved February 15, 2026, from [Link]

-

Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]

-

Jadhav, P. B., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(13), 5085. [Link]

-

Reyes-Ramírez, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(7), 3047. [Link]

-

Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link]

-

Navarrete-Vázquez, G., et al. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. PubChem. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. PubChem. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). PubChemLite. Retrieved February 15, 2026, from [Link]

-

Angeli, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(22), 5479. [Link]

-

Angeli, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

Sources

- 1. 1-Benzoylpiperidine-4-carboxylic acid | C13H15NO3 | CID 78935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. iris.unica.it [iris.unica.it]

- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of Piperidine-4-Carbohydrazide Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Technical Summary

The piperidine-4-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile pharmacophore for multi-target drug design. Its structural rigidity, combined with the hydrogen-bonding potential of the carbohydrazide linker, allows for high-affinity interactions with diverse biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , Succinate Dehydrogenase (SDH) , and Acetylcholinesterase (AChE) .

This guide analyzes the synthetic accessibility and pharmacological optimization of these derivatives. Recent data (2024-2025) highlights their efficacy as nanomolar VEGFR-2 inhibitors (IC50 < 50 nM) and potent agrochemical fungicides. We provide validated synthetic protocols, structure-activity relationship (SAR) maps, and quantitative bioactivity data to support their development as next-generation therapeutics.

Chemical Synthesis & Structural Diversity[1][2][3]

Synthetic Rationale

The core strategy involves the conversion of ethyl isonipecotate to the hydrazide intermediate, followed by condensation with electrophiles (aldehydes, isocyanates, or sulfonyl chlorides). The N1-position of the piperidine ring is a critical vector for modulating lipophilicity and blood-brain barrier (BBB) permeability.

Validated Synthetic Protocol

Objective: Synthesis of N-substituted piperidine-4-carbohydrazide Schiff bases.

Step 1: Protection/Substitution of N1-Piperidine

-

Dissolve ethyl isonipecotate (10 mmol) in acetonitrile (30 mL).

-

Add K₂CO₃ (15 mmol) and the appropriate alkyl/benzyl halide (11 mmol).

-

Reflux for 6–12 hours (monitor via TLC, solvent: Hexane/EtOAc 3:1).

-

Filter inorganic salts and concentrate the filtrate to obtain the N-substituted ester.

Step 2: Hydrazide Formation (The Core Scaffold)

-

Dissolve the N-substituted ester (10 mmol) in absolute ethanol (20 mL).

-

Add hydrazine hydrate (99%, 50 mmol) dropwise at 0°C.

-

Reflux for 8–12 hours. Critical Control: Ensure anhydrous conditions to prevent hydrolysis to the acid.

-

Cool to room temperature. The carbohydrazide usually precipitates as a white solid.

-

Recrystallize from ethanol.[1] Yields typically range from 75–90%.

Step 3: Schiff Base Derivatization

-

Suspend the hydrazide (5 mmol) in ethanol (15 mL) containing catalytic glacial acetic acid (2-3 drops).

-

Add the appropriate aromatic aldehyde/ketone (5 mmol).

-

Reflux for 4–6 hours.

-

Filter the precipitate, wash with cold ethanol, and dry.

Synthetic Pathway Visualization

Figure 1: General synthetic route for N-substituted piperidine-4-carbohydrazide derivatives.

Oncology Applications: VEGFR-2 Inhibition[3][5][6]

Mechanism of Action

Recent studies (2024) have identified N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potent ATP-competitive inhibitors of VEGFR-2. The piperidine moiety occupies the solvent-exposed region, while the hydrazide-linker facilitates hydrogen bonding with the hinge region residues (Cys919, Asp1046) of the kinase domain.

Quantitative Efficacy Data

The following table summarizes the potency of key derivatives against breast cancer cell lines and the VEGFR-2 enzyme compared to Sorafenib.

| Compound ID | R-Substituent (Oxindole) | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |

| 12e | 5-Fluoro | 45.9 | 8.00 | 1.25 |

| 6n | 5-Bromo | 52.1 | 4.50 | 0.60 |

| Sorafenib | (Standard) | 48.6 | 2.80 | 1.10 |

Data Source: Bioorg. Chem. 2024 [1].[2][3][4]

Key Insight: Compound 12e surpasses Sorafenib in enzymatic inhibition, suggesting that the flexible carbohydrazide linker allows for a tighter induced fit within the ATP binding pocket than the urea linker of Sorafenib.

Antifungal Potential: SDH Inhibition[7][8]

Target: Succinate Dehydrogenase (SDH)

Piperidine-4-carbohydrazides bearing quinazolinyl moieties have emerged as powerful fungicides. They target the ubiquinone-binding site of Complex II (SDH), disrupting fungal respiration.

Comparative Activity (EC50)

Activity against Rhizoctonia solani (Rice Sheath Blight):

Molecular Docking Insight: The carbonyl oxygen of the hydrazide forms a critical H-bond with Trp173 and Tyr58 in the SDH active site, mimicking the binding mode of commercial carboxamide fungicides [2].

Structure-Activity Relationship (SAR) Analysis

To guide future design, we have consolidated the SAR rules based on the compiled pharmacological data.

SAR Logic Map

Figure 2: SAR decision matrix for optimizing piperidine-4-carbohydrazide derivatives.

Critical Design Rules

-

N1-Substitution: A benzyl group at the N1 position is essential for AChE inhibition (interacting with the catalytic anionic site). For antifungal activity, smaller alkyl groups or quinazoline linkages are preferred.

-

Linker Rigidity: The carbohydrazide (-CONHNH-) offers a balance of rigidity and flexibility. Replacing it with a pure amide often reduces potency against kinases due to the loss of a key hydrogen bond donor (the secondary amine of the hydrazide).

-

Terminal Substitution: Electron-withdrawing groups (F, Cl) on the terminal phenyl ring significantly enhance anticancer potency by increasing the acidity of the NH protons, strengthening H-bonds with kinase residues.

References

-

Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 2024.

-

Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 2024.[4]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2019.

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 2008.[5]

Sources

- 1. ijpsi.org [ijpsi.org]

- 2. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Solubility Profile of 1-Benzoylpiperidine-4-carbohydrazide in Polar Solvents: A Methodological and Predictive Guide

An in-depth technical guide by a Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry to bioavailability. 1-Benzoylpiperidine-4-carbohydrazide is a molecule of interest, incorporating the benzoylpiperidine fragment, a recognized privileged structure in medicinal chemistry, with the versatile carbohydrazide moiety.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and interpret the solubility profile of this compound in polar solvents. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the application of thermodynamic models for a predictive understanding of the solute-solvent interactions that govern this critical physicochemical property.

Introduction: The Significance of this compound

The this compound structure represents a confluence of two medicinally significant pharmacophores. The benzoylpiperidine core is found in numerous bioactive small molecules, including antipsychotic and anti-cancer agents, valued for its metabolic stability and role as a potential bioisostere for the piperazine ring.[1] Simultaneously, the carbohydrazide functional group is a versatile building block for synthesizing compounds with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2][3]

Given its molecular structure—a lipophilic benzoyl group, a piperidine linker, and a polar carbohydrazide tail capable of extensive hydrogen bonding—this compound is expected to exhibit complex solubility behavior. A thorough understanding of its solubility in various polar solvents is paramount for its journey from laboratory synthesis to clinical application. This document serves as a practical and theoretical guide to systematically elucidating this profile.

Physicochemical Profile and Predicted Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's properties provides a predictive foundation for its behavior.

| Property | Predicted Value / Characteristic | Rationale & Implication for Solubility |

| Molecular Formula | C₁₃H₁₇N₃O₂ | --- |

| Molecular Weight | 247.30 g/mol | Influences the mass-to-mole fraction conversion. |

| Hydrogen Bond Donors | 2 (from -NHNH₂) | The carbohydrazide moiety can donate protons, favoring interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 3 (from C=O and N atoms) | Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents like water and alcohols. |

| Predicted LogP | ~1.5 - 2.5 | The presence of the benzoyl and piperidine groups suggests moderate lipophilicity, which may limit aqueous solubility. |

| Predicted pKa | ~3-4 (hydrazide protonation), ~8-9 (piperidine N) | Ionization state will be pH-dependent, significantly impacting solubility in aqueous buffers. The compound will be more soluble at pH values where it is ionized. |

Based on this profile, we can hypothesize that this compound will have limited solubility in neutral water but will show significantly enhanced solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, particularly at elevated temperatures.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol).

ΔGsol = ΔHsol – TΔSsol

Where:

-

ΔHsol (Enthalpy of Solution): The energy change associated with breaking the solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

-

ΔSsol (Entropy of Solution): The change in disorder of the system.

-

T: The absolute temperature in Kelvin.

For dissolution to be spontaneous, ΔGsol must be negative. This balance between enthalpy and entropy is key to understanding solubility.

The van 't Hoff Equation: Temperature Dependence

The van 't Hoff equation provides a powerful tool to quantify how temperature affects solubility by relating it to the enthalpy of solution.[4][5] The integrated form is:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where S is the mole fraction solubility and R is the ideal gas constant. This equation shows that a plot of ln(S) versus 1/T (a "van 't Hoff plot") should yield a straight line.[6] The slope of this line can be used to determine the enthalpy of solution (ΔHsol), indicating whether the process is endothermic (requires heat) or exothermic (releases heat).[7]

The Jouyban-Acree Model: Co-solvency

In pharmaceutical development, binary solvent mixtures (co-solvents) are frequently used to enhance solubility. The Jouyban-Acree model is a widely used and accurate mathematical model for correlating the solubility of a solute in mixed solvents.[8] Its general form describes solubility as a function of the mole fractions and properties of the neat solvents, with interaction parameters accounting for non-ideal mixing behavior.[9][10] This model is invaluable for predicting solubility in untested solvent compositions, thereby reducing experimental workload.[11]

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific integrity, the chosen protocol must be a self-validating system. The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[12]

Protocol 1: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in selected polar solvents at a constant temperature.

Materials:

-

This compound (verified purity >99%)

-

Analytical grade polar solvents (e.g., Water, Methanol, Ethanol, Isopropanol, DMSO, DMF)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with a temperature-controlled chamber

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Calibrated HPLC-UV or UPLC-UV system

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is critical to ensure equilibrium with a saturated solution is achieved.[12]

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired polar solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Causality Insight: Agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached more rapidly. A minimum equilibration time of 24-48 hours is recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.

-

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm filter and dispense the filtrate into a clean, pre-weighed vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Gravimetric Analysis (Optional but Recommended): Weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the remaining solid residue. The solubility can be calculated directly.

-

Quantitative Analysis (Primary Method): Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV method.

-

Concentration Determination: Inject the diluted sample into the HPLC-UV system and determine the concentration against a pre-established calibration curve. Back-calculate to find the concentration in the original saturated solution.

-

Data Reporting: Express solubility in multiple units for versatility, such as mg/mL, g/L, and mole fraction.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Data Presentation and Thermodynamic Analysis

The collected data should be organized systematically to facilitate interpretation and modeling.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) | ln(x) | 1/T (K⁻¹) |

| Water | 25 | Value | Value | Value | Value | 0.00335 |

| Water | 37 | Value | Value | Value | Value | 0.00322 |

| Methanol | 25 | Value | Value | Value | Value | 0.00335 |

| Methanol | 37 | Value | Value | Value | Value | 0.00322 |

| Ethanol | 25 | Value | Value | Value | Value | 0.00335 |

| Ethanol | 37 | Value | Value | Value | Value | 0.00322 |

| DMSO | 25 | Value | Value | Value | Value | 0.00335 |

Thermodynamic Analysis in Practice

Using the data from the table above, a van 't Hoff plot can be constructed for each solvent.

-

Plot: Graph ln(x) on the y-axis against 1/T on the x-axis.

-

Linear Regression: Perform a linear fit on the data points. The quality of the fit (R²) should be >0.99 for a two-point determination.

-

Calculate Thermodynamic Parameters:

-

ΔHsol = - (slope) * R

-

ΔSsol = (intercept) * R

-

A positive ΔHsol indicates an endothermic dissolution, meaning solubility increases with temperature, which is typical for most solids. The magnitude of ΔHsol provides insight into the energy required to overcome the crystal lattice energy of the solute.

Diagram: Thermodynamic Relationships in Dissolution

Caption: The interplay of enthalpy, entropy, and temperature in determining the spontaneity of dissolution.

Implications in Drug Development

The solubility profile generated through these methods is not an academic exercise; it is a critical dataset that directly informs key development decisions:

-

Pre-formulation: The choice of solvents for toxicology studies and early-stage formulations is dictated by solubility. Poor aqueous solubility may necessitate the use of co-solvents, surfactants, or complexing agents.

-

Process Chemistry: Recrystallization, a primary method for purification, relies on identifying a solvent system where the compound has high solubility at an elevated temperature and low solubility at a cool temperature. The data generated here directly identifies candidate solvents.

-

Route of Administration: For intravenous administration, a compound must be completely soluble in an aqueous vehicle. For oral administration, sufficient aqueous solubility in the gastrointestinal tract is a prerequisite for absorption and, ultimately, bioavailability.

-

Analytical Method Development: Solubility data is essential for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and LC-MS.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining and understanding the solubility profile of this compound in polar solvents. By combining theoretical predictions with rigorous experimental protocols like the Shake-Flask method and applying thermodynamic models such as the van 't Hoff equation, researchers can generate the high-quality, reproducible data essential for making informed decisions in the drug development pipeline. This systematic approach transforms solubility from a simple physical measurement into a predictive tool for optimizing the journey of a promising molecule from the bench to the clinic.

References

- Jouyban, A. (2017).

- Jouyban, A., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban–Acree model. Journal of the Japan Society of Powder and Powder Metallurgy.

- Acree Jr, W. E., & Jouyban, A. (2003). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin.

- Chen, J., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.

- Fakhree, M. A. A., & Jouyban, A. (2022).

- Economou, I. G., et al. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. SCIENOMICS.

- Ture Hedenqvist, M., & Rasmuson, Å. C. (2014). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature-dependent NRTL-SAC model. Diva-portal.org.

- Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. Industrial & Engineering Chemistry Research.

- Naidoo, P., et al. (2017). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Shinde, A., et al. (2020). Solubility Prediction of Pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models.

- Taylor & Francis. (n.d.). van 't Hoff equation – Knowledge and References. Taylor & Francis Online.

- Indian Journal of Research. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Paripex - Indian Journal of Research.

- Ahmad, B., et al. (2018). Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies. Frontiers in Chemistry.

- Sârbu, C., et al. (2019).

- Wikipedia. (n.d.).

- LibreTexts Chemistry. (2023). 9.

- Stack Exchange. (2015). Derivation of van 't Hoff equation for temperature dependence of equilibrium constant. Chemistry Stack Exchange.

- Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- ChemicalBook. (2023). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE | 74045-91-3. ChemicalBook.

- ChemicalBook. (n.d.). 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid. ChemicalBook.

- Stolarczyk, M., et al. (2020).

- Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

- Chem-Impex. (n.d.). 1-Benzoylpiperidine. Chem-Impex.

- Angeli, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- Sigma-Aldrich. (n.d.). 1-benzyl-N'-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide | 672949-66-5. Sigma-Aldrich.

- ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.

- PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. PubChem.

- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Guedes, G. P., et al. (n.d.).

- Smith, V. J., et al. (n.d.).

- Mohamed, M. F., et al. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Square.

- BenchChem. (n.d.). a-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents. BenchChem.

- Chemdiv. (n.d.). Compound 1-benzoyl-N-benzylpiperidine-4-carboxamide. Chemdiv.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Literature review on benzoylpiperidine-based hydrazides in medicinal chemistry

Executive Summary

The benzoylpiperidine-based hydrazide scaffold represents a convergence of two privileged structures: the piperidine ring, a ubiquitous pharmacophore in FDA-approved drugs (e.g., Donepezil, Fentanyl), and the hydrazide moiety, a versatile linker and metal-chelating group. This technical guide analyzes the medicinal chemistry of 1-benzoylpiperidine-4-carbohydrazide and its derivatives.

While the piperidine ring typically provides solubility and hydrophobic scaffolding, the N-benzoyl modification modulates lipophilicity and removes the basicity of the piperidine nitrogen, altering the ADMET profile significantly compared to N-benzyl analogs. The terminal hydrazide group (

Part 1: Structural Rationale & Pharmacophore Analysis

The core structure, This compound , can be deconstructed into three functional domains, each contributing specific interactions within a biological target.

The Pharmacophore Map

-

Domain A: The Benzoyl Amide (Lipophilic Anchor)

-

Function: Unlike the basic N-benzyl group found in AChE inhibitors, the N-benzoyl group forms a neutral amide. This restricts protonation at physiological pH, enhancing membrane permeability (LogP modulation) and allowing for

-

-

-

Domain B: The Piperidine Linker (Rigid Spacer)

-

Function: The piperidine ring provides a semi-rigid chair conformation that directs the vectors of the benzoyl and hydrazide groups. It acts as a scaffold to span the distance between the peripheral binding site and the catalytic active site of enzymes.

-

-

Domain C: The Hydrazide Moiety (The Effector)

-

Function:

-

H-Bonding: The carbonyl oxygen and hydrazine nitrogens act as both donors and acceptors.

-

Metal Chelation: In metalloenzymes (e.g., Urease), the hydrazide acts as a bidentate ligand, coordinating with Nickel (

) ions. -

Covalent Trap: Can form reversible covalent bonds with serine proteases or react with aldehydes to form hydrazones.

-

-

Visualization: Pharmacophore Connectivity

The following diagram illustrates the logical connectivity and functional roles of the scaffold.

Caption: Functional decomposition of the this compound scaffold showing the interplay between hydrophobic anchoring and active site engagement.

Part 2: Synthetic Protocols

The synthesis of benzoylpiperidine hydrazides is a robust, convergent process. The following protocol describes the synthesis of This compound from commercially available isonipecotic acid.

Synthetic Pathway (Graphviz)

Caption: Step-wise synthesis of the core scaffold. Yields typically range from 70-90% depending on the benzoyl substituent.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

-

Esterification (Protection/Activation):

-

Dissolve isonipecotic acid (10 mmol) in absolute ethanol (30 mL).

-

Add concentrated

(1.0 mL) dropwise. -

Reflux for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Concentrate in vacuo, neutralize with saturated

, and extract with Ethyl Acetate. -

Checkpoint: This step ensures the carboxylic acid does not interfere with the subsequent amine acylation.

-

-

N-Benzoylation:

-

Dissolve Ethyl Isonipecotate (10 mmol) in dry Dichloromethane (DCM, 20 mL) containing Triethylamine (12 mmol).

-

Cool to 0°C in an ice bath.

-

Add Benzoyl Chloride (10 mmol) dropwise over 15 minutes to prevent exotherms.

-

Stir at room temperature for 3 hours.

-

Wash with 1N HCl (to remove unreacted amine) followed by brine. Dry over

.

-

-

Hydrazinolysis (The Critical Step):

-

Dissolve the N-benzoyl ester intermediate in Ethanol (15 mL).

-

Add Hydrazine Hydrate (80%, 50 mmol) in large excess.

-

Expert Insight: Excess hydrazine is crucial to prevent the formation of the dimer (bis-hydrazide), where one hydrazine molecule reacts with two ester molecules.

-

Reflux for 4–6 hours. The product often precipitates upon cooling.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

Part 3: Therapeutic Applications & Mechanism of Action

Urease Inhibition (Antimicrobial)

The most authoritative application of this scaffold lies in Urease Inhibition . Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori (causing gastric ulcers) and Proteus mirabilis (causing kidney stones).

-

Mechanism: The hydrazide moiety (

) acts as a bidentate ligand. The carbonyl oxygen and the terminal amino group coordinate with the two -

SAR Insight: Electron-withdrawing groups (EWGs) on the benzoyl ring (e.g., 4-Nitro, 4-Fluoro) generally increase potency by increasing the acidity of the hydrazide protons, strengthening the metal interaction.

Table 1: Comparative Urease Inhibition Data (Representative)

| Compound Substituent (R) | IC50 (µM) | Potency Relative to Thiourea | Reference |

|---|---|---|---|

| 4-H (Unsubstituted) | 25.4 | ~1x | [1] |

| 4-NO2 (Nitro) | 12.2 | ~2x | [1] |

| 4-F (Fluoro) | 15.8 | ~1.5x | [1] |

| Thiourea (Standard) | 21.2 | N/A | [1] |[1]

Anticancer Activity (Cytotoxicity)

Benzoylpiperidine hydrazides have shown significant cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).[2]

-

Tubulin Polymerization: Derivatives where the hydrazide is further functionalized (e.g., into thiadiazines or hydrazones) can inhibit tubulin polymerization, arresting cells in the G2/M phase.

-

Kinase Inhibition: The benzoyl moiety mimics the adenine ring of ATP in certain kinase pockets, while the piperidine extends into the ribose binding pocket.

Neurodegeneration (AChE/BuChE)

While N-benzyl piperidines (Donepezil-like) are superior AChE inhibitors due to the cation-

-

Limitation: The lack of a basic nitrogen reduces affinity for the Catalytic Anionic Site (CAS).

-

Strategy: These compounds are often derivatized into hydrazones with large aromatic aldehydes. The hydrazone binds to the Peripheral Anionic Site (PAS), while the benzoyl group sits in the middle of the gorge.

Part 4: Safety & ADMET Profile

Hydrazide Toxicity (The "Structural Alert")

Researchers must be aware that the hydrazide moiety is a "structural alert" in drug design.

-

Metabolic Risk: Hydrazides can be metabolized by N-acetyltransferases (NAT) to form acetylhydrazines, which are potentially hepatotoxic.

-

Validation: In vitro stability assays in liver microsomes are mandatory for this scaffold.

Lipinski Compliance

The this compound scaffold is highly "drug-like":

-

MW: ~247 Da (Ideal for further derivatization).

-

H-Bond Donors: 2 (Hydrazide

, -

H-Bond Acceptors: 3 (2 Carbonyls, 1 Hydrazide N).

-

LogP: ~1.5–2.5 (Optimal for oral bioavailability).

References

-

Piperidines: A new class of Urease inhibitors. Source:[1][3][4] ResearchGate.[3] URL:[Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: MDPI (Molecules).[5] URL:[Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: MDPI (Pharmaceuticals). URL:[Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: Frontiers in Chemistry. URL:[Link]

-

Benzoyl piperidine - Organic Syntheses Procedure. Source: Organic Syntheses.[1][3] URL:[Link]

Sources

- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Toxicity of 1-Benzoylpiperidine-4-carbohydrazide and Its Structural Analogs

This guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of the available safety and toxicity information for 1-Benzoylpiperidine-4-carbohydrazide. Due to the limited publicly available safety data for this specific compound, this document employs a precautionary approach by extrapolating potential hazards from structurally similar molecules. This methodology allows for a robust, safety-conscious framework for handling and research.

Introduction to this compound

This compound is a chemical compound with potential applications in pharmaceutical synthesis and research. Its structure, featuring a benzoyl group attached to a piperidine ring with a carbohydrazide functional group, suggests its utility as a building block in creating more complex molecules. A thorough understanding of its safety profile is paramount for its handling and use in a laboratory or manufacturing setting.

A closely related compound, 1-Benzylpiperidine-4-carbohydrazide (CAS No. 74045-91-3), shares a similar core structure and provides some initial physical and chemical data.[1][2]

| Property | Value |

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| Melting Point | 119 °C |

| Boiling Point (Predicted) | 415.3 ± 34.0 °C |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ |

Data for 1-Benzylpiperidine-4-carbohydrazide[1]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not established. However, based on the classifications of structural analogs, a precautionary classification is proposed.

Analog Analysis:

-

1-Benzoylpiperidine-4-carboxylic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

1-Benzylpiperidine-4-carboxaldehyde: Toxic if swallowed (H301) and causes serious eye damage (H318).[5][6]

-

1-Benzoylpiperazine: Harmful if swallowed and causes severe skin burns and eye damage.[7]

Based on these analogs, it is prudent to handle this compound as a substance that is potentially:

-

Harmful or toxic if swallowed.

-

A cause of serious eye irritation or damage.

-

A cause of skin irritation.

-

A potential respiratory irritant.

Proposed GHS Pictograms:

Caption: Proposed GHS pictograms based on analog data.

First-Aid Measures: A Proactive Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the potential hazards identified from analogous compounds.

Experimental Protocol: Emergency First-Aid Response

-

General Advice: Move the affected person from the area of exposure. If unconscious, place in the recovery position and seek immediate medical attention. Show this safety guide to the attending physician.[5]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are essential to minimize exposure risk. The following protocols are based on best practices for handling similar chemical compounds.

4.1. Safe Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust or vapor.[9]

-

Wear appropriate personal protective equipment (PPE).[9]

-

Wash hands thoroughly after handling.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

4.2. Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[5]

-

Protect from moisture.[11]

4.3. Personal Protective Equipment (PPE) Protocol

Sources

- 1. 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE | 74045-91-3 [chemicalbook.com]

- 2. 1-benzylpiperidine-4-carbohydrazide 95% | CAS: 74045-91-3 | AChemBlock [achemblock.com]

- 3. 1-Benzoylpiperidine-4-carboxylic acid | C13H15NO3 | CID 78935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aksci.com [aksci.com]

- 6. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

The Versatility of 1-Benzoylpiperidine-4-carbohydrazide: A Technical Guide to a Privileged Pharmacophore Scaffold

Abstract

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. The 1-benzoylpiperidine motif is a well-established pharmacophore found in a wide array of biologically active compounds.[1] This technical guide delves into the synthesis, derivatization, and multifaceted pharmacological applications of a key derivative of this scaffold: 1-benzoylpiperidine-4-carbohydrazide. We will explore its crucial role not as a standalone therapeutic, but as a versatile molecular framework for the generation of compound libraries with significant potential in treating a spectrum of diseases, including epilepsy, microbial infections, and cancer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery pipelines.

The 1-Benzoylpiperidine Core: A Foundation of Privileged Bioactivity

The 1-benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a high-affinity ligand for a variety of biological targets.[1] Its structural rigidity, conferred by the piperidine ring, and the electronic properties of the benzoyl group provide a robust platform for molecular recognition. Furthermore, the 1-benzoylpiperidine scaffold is considered a bioisostere of the piperazine ring, a common moiety in many centrally active drugs. This substitution can offer advantages in terms of metabolic stability and pharmacokinetic properties.[1]

The true power of the 1-benzoylpiperidine scaffold lies in its amenability to chemical modification at several key positions. The 4-position of the piperidine ring, in particular, serves as a prime vector for introducing diverse functionalities to modulate pharmacological activity and target selectivity. The introduction of a carbohydrazide group at this position, to form this compound, unlocks a wealth of synthetic possibilities, transforming the core scaffold into a powerful engine for drug discovery.

Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a straightforward two-step process commencing from the commercially available ethyl isonipecotate. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzoylpiperidine-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 1-benzoylpiperidine-4-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10-20 equivalents) to the solution.

-

Reflux the reaction mixture for 12-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final compound.

Caption: Synthetic pathway to this compound.

The Pharmacological Potential of this compound Derivatives

The carbohydrazide moiety of this compound is a versatile functional group that serves as a synthetic handle for the introduction of a wide range of substituents. This has been effectively exploited to generate libraries of compounds with diverse pharmacological activities. The most common derivatization involves the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones.

Caption: Derivatization of the this compound scaffold.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel anticonvulsant drugs with improved efficacy and safety profiles. The 1-benzoylpiperidine scaffold has been investigated for its potential in developing anticonvulsant agents. While the parent carbohydrazide has not been extensively studied, its hydrazone derivatives have shown promising activity. For instance, related benzhydryl piperazine derivatives have demonstrated anticonvulsant effects in maximal electroshock seizure models in rats.[2] The mechanism of action is often attributed to the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[3]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent on the aromatic ring of the hydrazone moiety plays a crucial role in determining anticonvulsant activity.

-

Electron-withdrawing groups on the aromatic ring have been shown to enhance activity in some series.

-

The overall lipophilicity of the molecule is a key determinant of its ability to cross the blood-brain barrier and exert its central nervous system effects.

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens presents a significant global health threat. The carbohydrazide functional group is a known pharmacophore in various antimicrobial agents.[4] Derivatives of piperidine-4-carbohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi, with some compounds exhibiting moderate to good activity.[5] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights:

-

The introduction of different N-phthaloyl amino acid moieties to piperidine-4-carbohydrazide has been shown to modulate antimicrobial specificity and potency.[5]

-

The presence of halogen atoms on the aromatic rings of hydrazone derivatives can significantly enhance antibacterial and antifungal activities.[6]

Anticancer Activity

The search for novel anticancer agents with improved selectivity and reduced toxicity remains a major focus of drug discovery. The 1-benzoylpiperidine scaffold has been incorporated into molecules with potent antiproliferative activity.[1] While direct anticancer evaluation of this compound is limited, its derivatives, particularly hydrazones, have shown promise. For example, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have exhibited potent cytotoxicity against various human cancer cell lines.[7] The proposed mechanisms of action for such derivatives often involve the induction of apoptosis through caspase activation or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7]

Structure-Activity Relationship (SAR) Insights:

-

The substitution pattern on the benzylidene moiety of the hydrazone is critical for cytotoxic activity. Electron-withdrawing groups like nitro and chloro have been associated with enhanced potency.[7]

-

The incorporation of heterocyclic rings, such as indole, can significantly improve the anticancer profile of the molecule.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and the reactivity of the carbohydrazide moiety make it an ideal starting point for the generation of large and diverse compound libraries. While the scaffold itself may not possess potent intrinsic biological activity, its true strength lies in its ability to be readily derivatized into a multitude of compounds with significant therapeutic potential across various disease areas.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and screening of a wider range of derivatives, coupled with computational modeling and detailed structure-activity relationship studies, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The continued investigation of the this compound scaffold is a promising avenue for the development of next-generation therapeutics.

References

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. (2025, September 4). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021, May 21). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. (1975, May). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009, January). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, January 21). PubMed. Retrieved February 15, 2026, from [Link]

-

N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2020, January 10). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1992, December 15). PubMed. Retrieved February 15, 2026, from [Link]

-

1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008, August). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-